Diethyl meso-2,5-dibromoadipate
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Overview
Description
Diethyl meso-2,5-dibromoadipate is an organic compound with the molecular formula C10H16Br2O4 and a molecular weight of 360.04 g/mol . It is a diester derivative of adipic acid, where the 2 and 5 positions on the adipic acid backbone are substituted with bromine atoms. This compound is used in various chemical reactions and has applications in polymer chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl meso-2,5-dibromoadipate can be synthesized through a multi-step process. The starting material, adipic acid, is first converted to adipoyl chloride using thionyl chloride. The adipoyl chloride is then brominated to form 2,5-dibromoadipoyl chloride. Finally, the dibromoadipoyl chloride is esterified with ethanol to yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but is optimized for large-scale production. This involves the use of continuous flow reactors for the bromination and esterification steps, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl meso-2,5-dibromoadipate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or azides.
Polymerization Initiation: It can act as a bifunctional initiator in atom transfer radical polymerization (ATRP), leading to the formation of polymers with narrow molecular weight distribution.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like N-methylallylamine in the presence of potassium carbonate can be used to substitute the bromine atoms.
Polymerization: In ATRP, catalysts such as copper(I) bromide and ligands like N,N,N’,N’‘,N’'-pentamethyldiethylenetriamine are commonly used.
Major Products
Substitution Products: Diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate.
Polymerization Products: α,ω-bromo-poly(n-butyl acrylate) with narrow molecular weight distribution.
Scientific Research Applications
Diethyl meso-2,5-dibromoadipate has several applications in scientific research:
Polymer Chemistry: Used as an initiator in ATRP for the synthesis of well-defined polymers.
Organic Synthesis: Employed in the synthesis of various diastereomers and other complex organic molecules.
Material Science: Utilized in the preparation of functionalized materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl meso-2,5-dibromoadipate in polymerization involves the formation of radicals through the homolytic cleavage of the carbon-bromine bonds. These radicals initiate the polymerization process, leading to the formation of polymers with controlled molecular weight and architecture .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,5-dibromohexanedioate
- 2,5-Dibromohexanediamide
- Diethyl 2-bromo-2-methylmalonate
Uniqueness
Diethyl meso-2,5-dibromoadipate is unique due to its specific substitution pattern and its ability to act as a bifunctional initiator in ATRP. This makes it particularly valuable in the synthesis of polymers with precise molecular weight and narrow distribution .
Properties
IUPAC Name |
diethyl (2S,5R)-2,5-dibromohexanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Br2O4/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h7-8H,3-6H2,1-2H3/t7-,8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCNJHBDCUBIPB-OCAPTIKFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(C(=O)OCC)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC[C@@H](C(=O)OCC)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Br2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869-10-3 |
Source
|
Record name | Diethyl meso-2,5-dibromoadipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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